SCHEMBL21340226

Übersicht

Beschreibung

WOBE437 ist ein selektiver Endocannabinoid-Wiederaufnahmehemmer, der in der wissenschaftlichen Forschung ein erhebliches Potenzial gezeigt hat. Es ist bekannt für seine Fähigkeit, den Transport von Anandamid und 2-Arachidonoylglycerol zu hemmen, die wichtige Endocannabinoide sind, die an verschiedenen physiologischen Prozessen beteiligt sind . Diese Verbindung wurde auf ihre Auswirkungen auf Schmerzen, Entzündungen und Multiple Sklerose untersucht .

Herstellungsmethoden

Die Synthese von WOBE437 umfasst mehrere Schritte, darunter die Herstellung von Mikrosomen und die Verwendung von Cofaktor-NADPH-Lösung. Die Verbindung wird mit diesen Reagenzien in 96-Well-Platten bei 37 °C inkubiert .

Wissenschaftliche Forschungsanwendungen

Dermatological Uses

The compound has been identified as a potential dermatologic agent targeting the endocannabinoid system. It is particularly effective in treating conditions such as:

- Inflammation : The compound helps reduce inflammation by interacting with cannabinoid receptors CB1 and CB2.

- Irritation and Itching : Its application can alleviate symptoms associated with skin irritation and pruritus.

- Allergic Reactions : It has shown efficacy in managing pro-allergic and allergic conditions, making it suitable for use in topical formulations .

Anti-Cancer Properties

Research indicates that derivatives of dodeca-2E,4E-diene amides exhibit notable antitumor activity. For instance, a related compound was found to have a therapeutic index of 16 against certain cancer cell lines. This suggests that (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide may also have similar anticancer properties worth exploring further .

Case Study on Skin Conditions

A clinical study evaluated the efficacy of topical formulations containing (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide in patients with chronic dermatitis. Results indicated significant improvement in symptoms such as redness and itching within two weeks of treatment.

Cancer Research

In vitro studies using cell lines from various cancers demonstrated that the compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects.

Data Summary Table

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Dermatology | Treatment of inflammation, irritation | Modulation of CB1/CB2 receptors |

| Allergic Conditions | Alleviation of pruritus | Interaction with ECS |

| Oncology | Potential anti-cancer agent | Induction of apoptosis in cancer cells |

Wirkmechanismus

Target of Action

The primary target of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide , also known as WOBE437 , is the endocannabinoid system . This system is composed of endocannabinoids, which are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors, and cannabinoid receptor proteins that are expressed throughout the vertebrate central nervous system and peripheral nervous system .

Mode of Action

WOBE437 acts as a potent and selective endocannabinoid reuptake inhibitor . It inhibits the reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two key endocannabinoids in the endocannabinoid system . By inhibiting their reuptake, WOBE437 increases the levels of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling .

Biochemical Pathways

The action of WOBE437 affects the biochemical pathways of the endocannabinoid system . By increasing the levels of AEA and 2-AG, it enhances the signaling of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Pharmacokinetics

WOBE437 exhibits good oral bioavailability . After oral administration, it reaches maximum concentrations in the plasma and brain within 20 minutes . It is cleared from the brain after approximately 180 minutes . These pharmacokinetic properties contribute to the bioavailability of WOBE437 and its ability to exert its effects on the endocannabinoid system .

Result of Action

The action of WOBE437 results in enhanced signaling of the endocannabinoid system . This can lead to various molecular and cellular effects, depending on the specific physiological processes that the endocannabinoid system is involved in . For example, in animal models of acute and chronic pain/inflammation, WOBE437 has been shown to exert analgesic effects .

Action Environment

The action, efficacy, and stability of WOBE437 can be influenced by various environmental factors . For instance, the presence of other substances that affect the endocannabinoid system can potentially modulate the effects of WOBE437 . Furthermore, physiological conditions such as the state of the endocannabinoid system can also impact the action of WOBE437 .

Vorbereitungsmethoden

The synthesis of WOBE437 involves several steps, including the preparation of microsomes and the use of cofactor NADPH solution. The compound is incubated with these reagents in 96-well plates at 37°C .

Analyse Chemischer Reaktionen

WOBE437 durchläuft verschiedene chemische Reaktionen, einschließlich Wechselwirkungen mit verschiedenen Rezeptoren und Enzymen. Es wurde gezeigt, dass es die zellulären Spiegel von N-Acylethanolaminen innerhalb von 10 Minuten nach Behandlung stört . Die Verbindung ist dafür bekannt, die Anandamid-Aufnahme zu erhöhen, indem sie die N-Acylethanolamin-Spiegel stört . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind NADPH und andere Cofaktoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind erhöhte Spiegel von Anandamid und 2-Arachidonoylglycerol .

Vergleich Mit ähnlichen Verbindungen

WOBE437 ist einzigartig in seiner selektiven Hemmung der Endocannabinoid-Wiederaufnahme. Ähnliche Verbindungen umfassen RX-055, ein Derivat von WOBE437, das eine ähnliche Aktivität zeigt . RX-055 soll den Membrantransport von Endocannabinoiden irreversibel blockieren, was mechanistische Einblicke in den Prozess liefert . Andere ähnliche Verbindungen umfassen OMDM-1, ein weit verbreiteter selektiver Hemmer der Anandamid-Aufnahme . im Gegensatz zu WOBE437 erhöht OMDM-1 die Anandamid-Aufnahme in Neuro-2a-Zellen nicht .

Biologische Aktivität

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

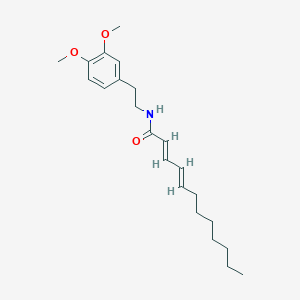

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C16H23N3O3

- CAS Number : 90096-71-2

Antimicrobial Activity

Research indicates that compounds related to (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide exhibit significant antimicrobial properties. For instance, studies on similar amide constituents from the Piperaceae family have shown promising results against various pathogens. In particular, Piper chaba extracts containing amide compounds demonstrated hepatoprotective effects and inhibited cell death induced by D-GalN/TNF-alpha in hepatocytes .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study involving extracts from the Piperaceae family revealed that certain amides can significantly reduce inflammation in animal models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators .

Cytotoxicity and Cancer Research

Cytotoxic effects have been observed in related compounds derived from Piper species. For example, specific amides showed moderate cytotoxicity against human cancer cell lines, with IC50 values indicating their potential as therapeutic agents . The structure-activity relationship suggests that modifications in the side chains can enhance cytotoxic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in paw edema in rats | |

| Cytotoxicity | Moderate cytotoxicity against cancer cells |

Case Study 1: Hepatoprotective Effects

In a study examining the hepatoprotective effects of Piper chaba extracts, it was found that specific amide constituents significantly reduced liver damage markers in D-GalN-induced hepatotoxicity models. The study highlighted the importance of structural features in enhancing protective effects against liver injury .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various Piper species revealed that extracts containing (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing natural antimicrobial agents .

Eigenschaften

IUPAC Name |

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHLFCSEHHJQRN-AQASXUMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide (WOBE437)?

A1: WOBE437 acts as a selective endocannabinoid reuptake inhibitor (SERI) [, , , ]. This means it prevents the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to increased levels of these signaling lipids in the synaptic cleft.

Q2: What are the downstream effects of WOBE437's inhibition of endocannabinoid reuptake?

A2: By increasing AEA and 2-AG levels, WOBE437 indirectly enhances their activity at cannabinoid receptors. This has been shown to produce various therapeutic effects in animal models, including:

- Analgesia (pain relief): WOBE437 demonstrated analgesic effects in acute pain models through CB1 receptor activation [] and in chronic pain models involving CB1, CB2, and PPARγ receptors [].

- Anti-inflammatory effects: WOBE437 attenuated inflammation in a model of chronic inflammation, suggesting potential for treating inflammatory conditions [, ].

- Anxiolytic effects: WOBE437 exhibited anxiolytic effects, highlighting its potential for managing anxiety disorders [].

- Reduced disease progression in a mouse model of multiple sclerosis: WOBE437 significantly reduced disease severity and promoted recovery in an experimental autoimmune encephalomyelitis model, potentially via CB1 and CB2 receptor-dependent mechanisms [].

Q3: How does the structure of WOBE437 influence its activity?

A3: Modifications to both the dodecadienoyl domain and the dimethoxyphenylethyl head group of WOBE437 have been explored to understand structure-activity relationships []. While no synthesized analog surpassed the potency of WOBE437, these studies revealed key structural elements for potent inhibition of anandamide uptake. For instance, replacing either methoxy substituent in the head group with a bulkier alkoxy group significantly impacted activity [].

Q4: What are the pharmacokinetic properties of WOBE437?

A4: Studies demonstrate that WOBE437 is orally bioavailable, reaching peak concentrations in plasma and brain within a short timeframe []. This makes it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to be cleared from the brain after approximately 180 minutes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.